2-(4-Bromophenyl)pyrimidine
Overview
Description
2-(4-Bromophenyl)pyrimidine is a brominated pyrimidine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. Pyrimidine, a nitrogen-containing heterocycle, is a crucial scaffold in pharmaceuticals and agrochemicals. The presence of a bromophenyl group on the pyrimidine ring allows for further functionalization through various chemical reactions, making it a versatile building block in organic synthesis.
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)pyrimidine derivatives has been explored in several studies. For instance, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related compound, was established from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with an overall yield of 52.8% . Another study reported the synthesis of 2-(4-Aminophenyl)-5-aminopyrimidine through a condensation reaction followed by a hydrazine palladium-catalyzed reduction, which is a derivative of the 2-(4-Bromophenyl)pyrimidine structure .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized using various analytical techniques. For example, the crystal structure of a thieno[2,3-d]pyrimidine derivative with a 2-bromophenyl substituent was determined by single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms . Similarly, the pyrrolopyrimidine ring system of a 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione was found to be essentially planar, with the bromophenyl ring forming a dihedral angle with the pyrrolopyrimidine system .
Chemical Reactions Analysis
The bromophenyl group in the 2-(4-Bromophenyl)pyrimidine structure is a reactive site that can undergo various chemical transformations. For instance, pyrimidine compounds can undergo α-bromination, solvolysis, and dehydrobromination reactions . These reactions are crucial for further functionalization and the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Polyimides containing pyrimidine moieties, for example, exhibit excellent solubility in polar solvents, high glass transition temperatures, and outstanding mechanical properties . The introduction of bromophenyl and other substituents on the pyrimidine ring can significantly alter these properties, making them suitable for various applications in materials science.
Scientific Research Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Antiviral Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Indole derivatives, which can be synthesized from pyrimidines, have been found to possess various biological activities, including antiviral properties .
Methods of Application or Experimental Procedures
Indole derivatives are prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results or Outcomes
Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
Synthesis of Triarylpyrimidines
Specific Scientific Field
Summary of the Application
2-(4-Bromophenyl)pyrimidine can be used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .
Methods of Application or Experimental Procedures
The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .
Results or Outcomes
The successful synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine was reported .
Antioxidant Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antioxidant activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Antibacterial Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antibacterial activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Antifungal Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antifungal activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Antituberculosis Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Antimalarial Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-(4-Bromophenyl)pyrimidine, have been found to display a range of pharmacological effects including antimalarial activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antimalarial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
A compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Anticholinesterase Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Indole derivatives, which can be synthesized from pyrimidines, have been found to possess various biological activities, including anticholinesterase properties .
Methods of Application or Experimental Procedures
Indole derivatives are prepared and investigated in vitro for anticholinesterase activity .
Results or Outcomes
Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPZHPQFNFTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrimidine | |
CAS RN |
210354-17-9 | |
Record name | 2-(4-Bromophenyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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